1-Benzyl-4-(butan-2-yl)piperazine
CAS No.:
Cat. No.: VC14623833
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2 |
|---|---|
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | 1-benzyl-4-butan-2-ylpiperazine |
| Standard InChI | InChI=1S/C15H24N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
| Standard InChI Key | COWCJOKMBMREBA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-benzyl-4-(butan-2-yl)piperazine features a piperazine core modified with two distinct substituents: a benzyl group (a phenylmethyl moiety) and a branched butan-2-yl group (sec-butyl). This configuration imparts unique steric and electronic properties that influence its solubility, stability, and interaction with biological targets. The compound’s molecular weight of 232.36 g/mol places it within the mid-range of piperazine derivatives, balancing lipophilicity and aqueous solubility.
Structural Analysis
The benzyl group contributes aromatic character and enhances lipophilicity, facilitating membrane permeability, while the butan-2-yl group introduces steric bulk that may modulate receptor binding specificity. Computational modeling suggests that the branched alkyl chain reduces conformational flexibility compared to linear analogs, potentially favoring interactions with specific receptor subtypes. The compound’s basicity arises from the two secondary amine groups in the piperazine ring, with predicted values typical for aliphatic amines (approximately 7–9) .
Physicochemical Data
Key physicochemical properties include a calculated partition coefficient () of 2.1 at pH 9, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Solubility in water is limited (12 g/L at 20°C), necessitating organic solvents like ethyl acetate or toluene for laboratory handling . The compound’s oily liquid form at room temperature and boiling point of 134°C at 7 mmHg further reflect its non-polar character .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.36 g/mol | |
| (pH 9) | 2.1 | |
| Water Solubility | 12 g/L (20°C) | |
| Boiling Point | 134°C at 7 mmHg |
Synthesis and Manufacturing
The synthesis of 1-benzyl-4-(butan-2-yl)piperazine typically involves nucleophilic substitution reactions, leveraging the reactivity of piperazine’s amine groups. Two primary routes have been documented, both emphasizing scalability and yield optimization.
Direct Alkylation of Piperazine
A common method involves reacting 1-(butan-2-yl)piperazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via an mechanism, where the deprotonated piperazine nitrogen attacks the electrophilic benzyl carbon. This single-step process offers yields exceeding 70% under optimized conditions, though purification via distillation or chromatography is often required to isolate the product from unreacted starting materials.
Alternative Synthetic Pathways
Alternative approaches include reductive amination strategies, where a ketone intermediate is reacted with benzylamine under hydrogenation conditions. For example, 4-piperidone derivatives can serve as precursors, as demonstrated in the synthesis of structurally related compounds like 1-benzyl-4-piperidone . While this method is less direct, it allows for greater control over stereochemistry and functional group compatibility .
Chemical Reactivity and Derivative Formation
The secondary amines in the piperazine ring render 1-benzyl-4-(butan-2-yl)piperazine highly reactive toward electrophilic agents, enabling diverse functionalization.
Acylation Reactions
Treatment with acetic anhydride in pyridine yields the corresponding -acetyl derivative, a reaction typical of aliphatic amines. This modification reduces basicity and enhances metabolic stability, a common strategy in prodrug design.
Oxidation and Ring Modification
Oxidation of the piperazine ring with peroxides or transition metal catalysts can generate nitroxide radicals, though such transformations remain underexplored for this specific compound. Comparative studies on similar piperazines suggest potential for generating bioactive metabolites through oxidative pathways.
Biological Activity and Mechanism of Action
1-Benzyl-4-(butan-2-yl)piperazine’s pharmacological profile is hypothesized to involve modulation of monoaminergic neurotransmission, though precise targets remain unconfirmed.
Serotonin and Dopamine Receptor Interactions
Structural analogs of piperazine, such as 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine, exhibit affinity for 5-HT and D receptors. Molecular docking studies suggest that the benzyl group engages in -stacking interactions with aromatic residues in receptor binding pockets, while the butan-2-yl group occupies hydrophobic subpockets. These interactions may underlie the compound’s putative effects on mood and cognition, though in vivo validation is lacking.
Comparative Pharmacokinetics
Compared to simpler piperazines like 1-benzylpiperidine, the addition of the butan-2-yl group enhances metabolic stability by sterically shielding the amine groups from hepatic enzymes. This property aligns with trends observed in other -alkylated piperazines, which often demonstrate prolonged half-lives in preclinical models.
Industrial and Therapeutic Applications
While clinical applications remain speculative, the compound’s structural features position it as a candidate for several therapeutic areas.
Antimicrobial and Antiparasitic Agents
Piperazine derivatives are historically employed as anthelmintics, though 1-benzyl-4-(butan-2-yl)piperazine’s activity against parasites remains untested. Structural similarities to known antiparasitics like diethylcarbamazine warrant further investigation.
Comparison with Related Piperazine Derivatives
The pharmacological and chemical profiles of 1-benzyl-4-(butan-2-yl)piperazine diverge significantly from those of other piperazine-based compounds.
The higher molecular weight of 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine correlates with increased receptor affinity due to additional hydrophobic interactions. In contrast, 1-benzyl-4-piperidone serves primarily as a synthetic intermediate, lacking the amine functionality necessary for neurotransmitter receptor binding .
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